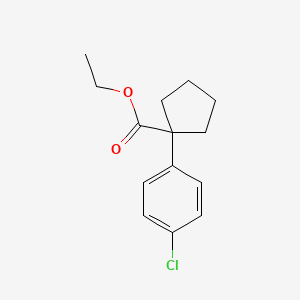

Ethyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate

CAS No.: 278791-36-9

Cat. No.: VC16223172

Molecular Formula: C14H17ClO2

Molecular Weight: 252.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 278791-36-9 |

|---|---|

| Molecular Formula | C14H17ClO2 |

| Molecular Weight | 252.73 g/mol |

| IUPAC Name | ethyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate |

| Standard InChI | InChI=1S/C14H17ClO2/c1-2-17-13(16)14(9-3-4-10-14)11-5-7-12(15)8-6-11/h5-8H,2-4,9-10H2,1H3 |

| Standard InChI Key | VCBYKDWYMWVKIE-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a cyclopentane ring fused to a 4-chlorophenyl group at the 1-position and an ethyl carboxylate ester at the same carbon. This substitution pattern creates a sterically congested environment, influencing its reactivity and conformational stability. The IUPAC name, ethyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate, reflects this arrangement, while its SMILES notation () and InChIKey () provide unambiguous identifiers for computational modeling .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 252.73 g/mol |

| CAS Number | 278791-36-9 |

| SMILES | CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)Cl |

| Topological Polar Surface Area | 26.3 Ų |

Synthesis and Reaction Pathways

Multi-Step Synthesis from Adipic Acid Derivatives

A patented synthesis route (CN1454200A) outlines the preparation of structurally related cyclopentanone derivatives, offering insights into plausible pathways for ethyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate . The process involves:

-

Condensation and Cyclization: Methyl adipate reacts with sodium methoxide to form 2-oxo-cyclopentane methyl-formiate sodium salt, releasing methanol.

-

Methylation: Treatment with methyl halide yields 1-methyl-2-oxo-cyclopentane methyl-formiate.

-

Ring-Opening and Re-cyclization: Reaction with methoxide opens the cyclopentane ring, followed by re-cyclization to form 3-methyl-2-oxo-cyclopentane methyl-formiate sodium salt.

-

(4-Chlorophenyl)methylation: The sodium salt undergoes nucleophilic substitution with (4-chlorophenyl)methyl chloride to install the aryl group .

Critical parameters include maintaining temperatures between 60–120°C during alkylation to minimize side reactions like O-alkylation . Yields exceeding 90% are achievable under optimized conditions .

Alternative Routes and Modifications

Hydrolysis of the ethyl ester group under acidic or alkaline conditions produces 1-(4-chlorophenyl)cyclopentanecarboxylic acid (CAS 80789-69-1), a precursor for further functionalization . For instance, refluxing with hydrochloric acid cleaves the ester, yielding the carboxylic acid, which can be re-esterified with alternative alcohols to generate analogs .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound’s lipophilicity, enhanced by the chlorophenyl group, suggests moderate solubility in organic solvents like toluene and ethyl acetate, with limited aqueous solubility. Stability studies indicate susceptibility to hydrolysis under strong acidic or basic conditions, necessitating anhydrous storage .

Applications in Medicinal Chemistry and Drug Development

Role in Synthesizing Cyclopentanone Derivatives

The patent CN1454200A highlights its utility as an intermediate in synthesizing 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, a scaffold for prostaglandin analogs . Subsequent steps involve methylation at the 3-position and hydrolysis-decarboxylation to yield the cyclopentanone core .

Future Research Directions

-

Biological Screening: Prioritize in vitro assays to evaluate antimicrobial, anticancer, or antiviral activity.

-

Synthetic Optimization: Explore catalytic asymmetric synthesis to access enantiomerically pure variants.

-

Prodrug Development: Investigate hydrolytic stability under physiological conditions for prodrug applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume